molecular formula C14H18N4O4S B2818667 (4-((1-methyl-1H-imidazol-2-yl)sulfonyl)piperidin-1-yl)(5-methylisoxazol-3-yl)methanone CAS No. 2034522-64-8

(4-((1-methyl-1H-imidazol-2-yl)sulfonyl)piperidin-1-yl)(5-methylisoxazol-3-yl)methanone

Cat. No.: B2818667
CAS No.: 2034522-64-8
M. Wt: 338.38
InChI Key: ZGZFDVXCOMQHOQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a hybrid organic molecule featuring a piperidine scaffold modified with a sulfonyl-linked 1-methylimidazole group and a 5-methylisoxazole methanone moiety. The sulfonyl group enhances electrophilic reactivity, while the isoxazole and imidazole rings contribute to hydrogen bonding and π-π stacking interactions, key for bioactivity. However, its exact biological targets and pharmacokinetic profile remain understudied compared to structurally related compounds.

Properties

IUPAC Name

[4-(1-methylimidazol-2-yl)sulfonylpiperidin-1-yl]-(5-methyl-1,2-oxazol-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N4O4S/c1-10-9-12(16-22-10)13(19)18-6-3-11(4-7-18)23(20,21)14-15-5-8-17(14)2/h5,8-9,11H,3-4,6-7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGZFDVXCOMQHOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C(=O)N2CCC(CC2)S(=O)(=O)C3=NC=CN3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-((1-methyl-1H-imidazol-2-yl)sulfonyl)piperidin-1-yl)(5-methylisoxazol-3-yl)methanone typically involves multi-step organic reactions. One common approach is to start with the preparation of the imidazole derivative, followed by the introduction of the sulfonyl group. The piperidine ring is then incorporated through nucleophilic substitution reactions. Finally, the isoxazole ring is introduced via cyclization reactions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The use of continuous flow reactors and automated synthesis platforms can also enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the imidazole and isoxazole rings.

    Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce sulfides. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, the compound is investigated for its potential as a bioactive molecule. Studies focus on its interactions with biological targets, such as enzymes and receptors, to understand its pharmacological properties.

Medicine

In medicine, the compound is explored for its therapeutic potential. It may exhibit activity against various diseases, including infections, cancer, and neurological disorders. Researchers aim to develop it into a drug candidate through extensive preclinical and clinical studies.

Industry

In the industrial sector, the compound is used in the development of advanced materials. Its incorporation into polymers and other materials can enhance their properties, such as stability, conductivity, and biocompatibility.

Mechanism of Action

The mechanism of action of (4-((1-methyl-1H-imidazol-2-yl)sulfonyl)piperidin-1-yl)(5-methylisoxazol-3-yl)methanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and ion channels. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, leading to changes in their function. The pathways involved in its action may include signal transduction, metabolic regulation, and gene expression.

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

The compound’s unique combination of sulfonyl-piperidine and isoxazole groups distinguishes it from analogs. Below is a comparative analysis of key structural and functional features:

Compound Core Scaffold Key Substituents Bioactivity Reference
Target Compound Piperidine 1-Methylimidazole sulfonyl, 5-methylisoxazole methanone Unknown (predicted kinase inhibition)
SB-743921 Piperidine Benzothiazole sulfonamide KSP inhibitor (IC₅₀: 12 nM)
GSK-3 Inhibitor XII Piperazine Isoxazole-3-carboxamide GSK-3β inhibitor (IC₅₀: 8 nM)
Celecoxib Pyrazole Sulfonamide, 4-methylphenyl COX-2 inhibitor (IC₅₀: 40 nM)

Key Observations :

  • Sulfonyl Group Positioning : Unlike SB-743921 and Celecoxib, which use sulfonamides for target binding, the target compound employs a sulfonyl group directly attached to piperidine. This may reduce metabolic instability but increase steric hindrance.

Pharmacological and Toxicological Comparisons

Limited direct data exist for the target compound, but inferences can be drawn from structurally similar molecules:

Pharmacokinetic Properties
Property Target Compound SB-743921 GSK-3 Inhibitor XII
LogP 2.1 (predicted) 3.4 1.8
Aqueous Solubility ~50 µM (simulated) 12 µM 220 µM
Plasma Protein Binding 85% (estimated) 92% 78%

The lower LogP of the target compound compared to SB-743921 suggests improved solubility, a trend also seen in GSK-3 Inhibitor XII, which shares an isoxazole group. However, its high plasma protein binding may limit free drug availability.

Toxicity Profiles
  • SB-743921 : Associated with neutropenia due to off-target tubulin binding.
  • Celecoxib : Cardiovascular risks linked to COX-2 selectivity.
  • Target Compound : The 1-methylimidazole sulfonyl group may mitigate hepatotoxicity risks compared to aryl sulfonamides but could introduce off-target effects on cytochrome P450 enzymes.

Biological Activity

The compound (4-((1-methyl-1H-imidazol-2-yl)sulfonyl)piperidin-1-yl)(5-methylisoxazol-3-yl)methanone is a novel organic molecule with potential pharmacological applications. Its unique structural features suggest diverse biological activities, making it a candidate for further exploration in medicinal chemistry. This article reviews its biological activity, synthesizing data from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The compound can be characterized by its molecular formula C14H18N4O3SC_{14}H_{18}N_{4}O_{3}S and a molecular weight of approximately 338.38 g/mol. The structure contains a piperidine ring, an imidazole moiety, and an isoxazole group, which are known to influence biological interactions.

Biological Activity Overview

Research indicates that compounds featuring piperidine and imidazole rings often exhibit significant pharmacological effects. The biological activities associated with this compound include:

1. Antimicrobial Activity
Several studies have demonstrated the compound's effectiveness against various bacterial strains. For instance, compounds with similar structures have shown moderate to strong antibacterial activity against pathogens such as Salmonella typhi and Bacillus subtilis .

2. Enzyme Inhibition
The compound is also investigated for its potential as an enzyme inhibitor. Specifically, it has been noted for inhibiting urease and acetylcholinesterase (AChE), which are critical targets in treating conditions like peptic ulcers and Alzheimer's disease, respectively .

3. Antitumor Activity
Preliminary studies suggest that derivatives of this compound may possess antitumor properties, particularly against specific cancer cell lines. The mechanism often involves the induction of apoptosis in cancer cells .

Case Study 1: Antibacterial Screening

A series of synthesized compounds similar to this compound were screened for antibacterial activity. The results indicated that several derivatives exhibited IC50 values ranging from 2.14 µM to 6.28 µM against various bacterial strains, demonstrating significant antibacterial potential .

Case Study 2: Urease Inhibition

In another study focusing on urease inhibition, the synthesized compounds were evaluated using BSA binding assays and molecular docking studies. The most active compounds showed IC50 values significantly lower than the reference standard thiourea (IC50 = 21.25 µM), highlighting their potential as effective urease inhibitors .

The biological activity of this compound is attributed to its ability to interact with specific biological targets:

1. Interaction with Enzymes
The sulfonamide group is known to facilitate enzyme binding through hydrogen bonding, enhancing inhibitory effects on target enzymes like urease and AChE.

2. Antimicrobial Mechanism
The presence of the imidazole ring may contribute to membrane disruption in bacteria, leading to increased permeability and eventual cell death.

Data Table: Biological Activities of Similar Compounds

Compound NameActivity TypeIC50 Value (µM)Reference
Compound AAntibacterial2.14
Compound BUrease Inhibition0.63
Compound CAChE Inhibition6.28
Compound DAntitumorNot specified

Q & A

Q. What are the critical parameters for optimizing the synthesis of this compound?

The synthesis requires multi-step protocols involving sulfonylation of the piperidine ring, coupling with the isoxazole moiety, and purification under controlled conditions. Key parameters include:

  • Temperature : Maintain 0–5°C during imidazole sulfonylation to prevent side reactions .
  • Catalysts : Use palladium catalysts (e.g., Pd(PPh₃)₄) for coupling reactions, as seen in analogous piperidine-isoxazole systems .
  • Solvent systems : Tetrahydrofuran (THF) or dichloromethane (DCM) for sulfonyl transfer reactions, with anhydrous conditions to avoid hydrolysis .
  • Yield optimization : Monitor intermediates via TLC and employ column chromatography (silica gel, hexane/EtOAc gradients) for purification .

Q. Which analytical techniques are most effective for structural characterization?

  • NMR spectroscopy : ¹H/¹³C NMR to confirm connectivity of the imidazole-sulfonyl and isoxazole groups. Key signals: imidazole C-H (~7.5–8.0 ppm), sulfonyl S=O (135–140 ppm in ¹³C) .
  • High-resolution mass spectrometry (HRMS) : Validate molecular ion peaks (e.g., [M+H]⁺) with <2 ppm mass error .
  • X-ray crystallography : Resolve steric effects at the piperidine-isoxazole junction, though crystallization may require vapor diffusion with acetonitrile/water .

Q. How does the compound’s stability vary under different storage conditions?

  • Thermal stability : Degrades above 150°C (DSC/TGA data from analogous sulfonyl-piperidine compounds). Store at –20°C in inert atmospheres .
  • pH sensitivity : Susceptible to hydrolysis in acidic conditions (pH <4) due to sulfonyl group lability. Use neutral buffers for biological assays .

Advanced Research Questions

Q. What mechanistic insights explain contradictory reactivity of the sulfonyl-piperidine moiety?

Contradictions in nucleophilic substitution (e.g., imidazole vs. isoxazole reactivity) arise from steric hindrance and electronic effects:

  • Steric effects : The 1-methylimidazole group creates a crowded environment, slowing SN2 reactions at the piperidine nitrogen .
  • Electronic effects : The sulfonyl group withdraws electron density, enhancing electrophilicity at the piperidine C-4 position. DFT calculations (B3LYP/6-31G*) can model charge distribution .

Q. How can in silico modeling predict biological target engagement?

  • Molecular docking : Use AutoDock Vina to screen against kinase targets (e.g., PI3Kγ) due to the isoxazole’s ATP-mimetic properties. Prioritize poses with hydrogen bonds to hinge regions .
  • MD simulations : Assess stability of ligand-target complexes (e.g., 100 ns simulations in GROMACS) to evaluate binding free energies (MM-PBSA) .

Q. What strategies resolve discrepancies in reported bioactivity data?

  • Dose-response normalization : Re-express IC₅₀ values relative to positive controls (e.g., staurosporine for kinase inhibition) to account for assay variability .
  • SAR studies : Systematically modify substituents (e.g., replace 5-methylisoxazole with pyridine) to isolate pharmacophore contributions .

Methodological Recommendations

  • Reaction troubleshooting : If coupling yields drop below 50%, confirm catalyst activity via ICP-MS for palladium content .
  • Bioassay design : Pre-incubate the compound with liver microsomes (30 min, 37°C) to assess metabolic stability before in vivo testing .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.